6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione
Description
6-[(1-Naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a sulfur-containing substituent at the 6-position ((1-naphthylmethyl)sulfanyl) and a naphthylmethyl group at the 2-position. This compound belongs to a broader class of 1,2,4-triazine-3,5-dione derivatives, which have demonstrated diverse bioactivities, including D-amino acid oxidase (DAAO) inhibition , anticonvulsant effects , and metabolic stability enhancements .
Properties
CAS No. |
5745-04-0 |
|---|---|
Molecular Formula |
C14H11N3O2S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
6-(naphthalen-1-ylmethylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C14H11N3O2S/c18-12-13(16-17-14(19)15-12)20-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,15,17,18,19) |
InChI Key |
MIMLRQMWZKBPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 1-naphthylmethyl chloride with 6-mercapto-1,2,4-triazine-3,5(2H,4H)-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Key Reaction Types
The compound participates in diverse chemical transformations, including:
Substitution Reactions
-
Sulfanyl group reactivity : The sulfanyl (-S-) group can undergo oxidation (e.g., to sulfinyl or sulfonyl derivatives) or act as a leaving group in nucleophilic displacement reactions.
-
Triazine ring modifications : Substitution at position 2 may occur, as seen in related derivatives like 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5-dione, which was synthesized via substitution reactions .
Addition and Cyclization
-
Electrophilic addition : The triazine ring may participate in electrophilic aromatic substitution or cycloaddition reactions, though specific examples require further study.
-
Reagent interactions : Common reagents include bases (e.g., K₂CO₃), acids (e.g., HCl), and coupling agents (e.g., DCC), as inferred from analogous triazine derivatives .
Table 2: Reaction Types and Reagents
Biological Activity and Mechanism
Related triazine derivatives, such as 6-hydroxy-1,2,4-triazine-3,5-dione analogs, have shown D-amino acid oxidase (DAAO) inhibition with nanomolar IC₅₀ values . While direct data for the sulfanyl derivative is limited, structural similarities suggest potential biological activity:
-
Enzyme binding : The sulfanyl group may interact with enzymatic targets (e.g., via sulfur’s lone pairs), modulating catalytic activity.
-
Pharmacokinetics : The naphthylmethyl group enhances lipophilicity, potentially improving bioavailability.
Scientific Research Applications
6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, the compound binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This results in increased levels of D-amino acids like D-serine, which can modulate neurotransmission by acting on NMDA receptors . The molecular pathways involved include the inhibition of enzyme activity and the subsequent effects on neurotransmitter levels and receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The biological and physicochemical properties of triazine-dione derivatives are heavily influenced by substituents at the 2- and 6-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
<sup>†</sup>logP values estimated based on substituent contributions. *Predicted via computational modeling.
Physicochemical and Pharmacokinetic Properties
- The 4-nitrobenzylsulfanyl analog (logP 0.75) demonstrates how electron-withdrawing groups reduce lipophilicity .
- However, the bulky naphthyl group may slow hepatic clearance.
Research Findings and Implications
DAAO Inhibitor Optimization
- 11h ’s success as a DAAO inhibitor underscores the importance of the 2-naphthylmethyl group for target engagement. The target compound’s sulfanyl substitution at the 6-position could mitigate phase II metabolism (e.g., glucuronidation) while retaining potency .
- Synthetic Flexibility : Bromo-substituted intermediates (e.g., 13h ) enable further functionalization via nucleophilic substitution, offering routes to diversify the 6-position .
Biological Activity
6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione, also known as ChemDiv compound 8010-2342, is a triazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that have been explored for various pharmacological applications including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C14H11N3O2S. Its structure features a naphthylmethyl sulfanyl group attached to a triazine core, which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 273.32 g/mol |
| IUPAC Name | 6-{[(naphthalen-1-yl)methyl]sulfanyl}-1,2,4-triazine-3,5-dione |
| SMILES | O=C(C(SCc1cccc2ccccc12)=NN1)NC1=O |
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. A study highlighted that various triazine compounds demonstrated cytotoxic effects against multiple cancer cell lines. For instance:
- IC50 Values : Some derivatives showed IC50 values as low as 0.82 µM against MCF-7 breast cancer cells and 2.21 µM against HepG2 liver cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival .
Antimicrobial Activity
Triazine derivatives have also been investigated for their antimicrobial properties. In particular:
- Bacterial Inhibition : Compounds similar in structure to this compound have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study on Anticancer Properties
In a recent study published in MDPI, several triazine derivatives were tested against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.82 |
| HepG2 | 2.21 |
| A549 | 15.83 |
The study concluded that these compounds could potentially serve as lead candidates in the development of new anticancer therapies .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial activity of triazine derivatives against common pathogens. The findings suggested that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
This highlights the dual potential of triazine derivatives in both cancer treatment and antimicrobial applications .
Q & A
Basic: What are the optimal synthetic routes for 6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of triazine derivatives often involves nucleophilic substitution or cyclocondensation reactions. For example, solvent-free methods have been employed for analogous triazines, where 5-cyano-1,2,4-triazines react with thiol-containing nucleophiles under thermal or microwave-assisted conditions . To improve yield:
- Optimize molar ratios (e.g., 1:1.2 for triazine core to naphthylmethyl thiol).
- Use catalysts like K₂CO₃ or DBU to enhance sulfanyl group incorporation .
- Monitor reaction progress via TLC or HPLC, targeting >85% purity post-recrystallization .
Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound’s structure and physicochemical properties?
Methodological Answer:
- Spectroscopy:
- Computational Tools:
Advanced: How can researchers address the compound’s limited aqueous solubility in pharmacological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance solubility without altering bioactivity .
- Structural Modification: Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) at non-critical positions while retaining the sulfanyl-naphthyl pharmacophore .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: What strategies are recommended for optimizing the compound’s biological activity, particularly for neurological targets like d-amino acid oxidase (DAO)?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Replace the naphthyl group with substituted aryl rings (e.g., 4-fluorophenyl) to enhance DAO binding affinity .
- Modify the sulfanyl linker to a sulfonyl group to improve metabolic stability .
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with DAO’s FAD-binding domain .
- In Vivo Validation: Test optimized analogs in rodent models of epilepsy or schizophrenia, correlating DAO inhibition with behavioral endpoints .
Advanced: How should contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize Assays: Ensure consistent enzyme sources (e.g., recombinant human DAO vs. rodent-derived) and buffer conditions (pH 7.4, 25°C) .
- Data Normalization: Report IC₅₀ values relative to a positive control (e.g., 5-chloro-benzo[d]isoxazol-3-ol) to minimize inter-lab variability .
- Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies across studies .
Advanced: What methodologies are critical for assessing the environmental impact and biodegradation pathways of this compound?
Methodological Answer:
- Environmental Fate Studies:
- Ecotoxicology:
Advanced: How can theoretical frameworks guide the design of multi-target studies involving this compound?
Methodological Answer:
- Conceptual Models: Apply network pharmacology to map interactions between triazine derivatives and neurological targets (e.g., DAO, NMDA receptors) .
- Systems Biology: Integrate transcriptomics data (e.g., RNA-seq) to identify off-target effects or synergistic pathways .
- Hypothesis-Driven Design: Use the "lock-and-key" theory to prioritize substituents that enhance target specificity .
Advanced: What experimental designs are optimal for longitudinal studies on the compound’s chronic toxicity?
Methodological Answer:
- Split-Plot Design: Assign doses (e.g., 10 mg/kg, 50 mg/kg) as main plots and time points (weeks 4, 8, 12) as sub-plots .
- Endpoint Selection: Monitor liver/kidney function (ALT, creatinine) and histopathology .
- Statistical Power: Use G*Power software to determine sample size (n ≥ 8/group) for 80% power at α = 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
